1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine
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Overview
Description
1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, they can inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, they can affect the synthesis of neurotransmitters, the release of energy from carbohydrates during metabolism, and the normal functioning of the nervous system .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Preparation Methods
The synthesis of 1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine typically involves the reaction of 2-amino-1,3-thiazole with a suitable piperidine derivative under controlled conditions. One common synthetic route includes the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO), as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives with enhanced biological activities.
Scientific Research Applications
1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Comparison with Similar Compounds
1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of a thiazole ring with a piperidine moiety, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-7-5-14(3-2-9(7)11)6-8-4-13-10(12)15-8/h4,7,9H,2-3,5-6,11H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXXXLMYRYNSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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